BenchChemオンラインストアへようこそ!

Ethyl 3-(4-fluorophenyl)-3-hydroxy-4-methylpentanoate

Lipophilicity Purification Prodrug Design

Ethyl 3-(4-fluorophenyl)-3-hydroxy-4-methylpentanoate (CAS 1215772-11-4) is a synthetic fluorinated β-hydroxy ester belonging to the class of benzenepropanoic acid derivatives, with the systematic name 4-fluoro-β-hydroxy-β-(1-methylethyl)-benzenepropanoic acid ethyl ester. It possesses a molecular formula of C14H19FO3, a molecular weight of 254.30 g/mol, a computed XLogP3-AA of 2.5, one hydrogen bond donor, four hydrogen bond acceptors, and a topological polar surface area of 46.5 Ų.

Molecular Formula C14H19FO3
Molecular Weight 254.301
CAS No. 1215772-11-4
Cat. No. B2950115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(4-fluorophenyl)-3-hydroxy-4-methylpentanoate
CAS1215772-11-4
Molecular FormulaC14H19FO3
Molecular Weight254.301
Structural Identifiers
SMILESCCOC(=O)CC(C1=CC=C(C=C1)F)(C(C)C)O
InChIInChI=1S/C14H19FO3/c1-4-18-13(16)9-14(17,10(2)3)11-5-7-12(15)8-6-11/h5-8,10,17H,4,9H2,1-3H3
InChIKeyPGMPAFQUZBGPGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 3-(4-fluorophenyl)-3-hydroxy-4-methylpentanoate (CAS 1215772-11-4) Procurement & Selection Guide


Ethyl 3-(4-fluorophenyl)-3-hydroxy-4-methylpentanoate (CAS 1215772-11-4) is a synthetic fluorinated β-hydroxy ester belonging to the class of benzenepropanoic acid derivatives, with the systematic name 4-fluoro-β-hydroxy-β-(1-methylethyl)-benzenepropanoic acid ethyl ester. It possesses a molecular formula of C14H19FO3, a molecular weight of 254.30 g/mol, a computed XLogP3-AA of 2.5, one hydrogen bond donor, four hydrogen bond acceptors, and a topological polar surface area of 46.5 Ų [1]. This compound serves as the ethyl ester prodrug or protected form of 3-(4-fluorophenyl)-3-hydroxy-4-methylpentanoic acid (CAS 1181626-08-3), a critical chiral building block used in the synthesis of nonpeptidic HIV-1 protease inhibitors, specifically the dihydropyrone-based clinical candidate CI-1029 (PD 178390) .

Why Ethyl 3-(4-fluorophenyl)-3-hydroxy-4-methylpentanoate Cannot Be Replaced by Closest Analogs


Substituting this compound with its closest analogs—the free carboxylic acid (CAS 1181626-08-3), the non-fluorinated phenyl analog (CAS 92301-37-6), or the 4-chlorophenyl variant (CAS 126275-06-7)—introduces critical functional liabilities that impact synthetic utility, physicochemical handling, and downstream pharmacological profile. The free acid, while being the direct precursor to the active pharmaceutical intermediate, exhibits markedly different solubility and chromatographic behavior that complicates purification and handling in non-aqueous reaction sequences [1]. The non-fluorinated phenyl congener lacks the electron-withdrawing para-fluoro substituent that influences the acidity of the β-hydroxy group and the metabolic stability of the final drug scaffold [2]. The 4-chloro analog, though isosteric, introduces a heavier halogen with distinct steric and electronic parameters (Hammett σp: F = 0.06 vs. Cl = 0.23) that can alter reaction kinetics in downstream coupling steps, potentially reducing overall synthetic yield [3]. Thus, the specific combination of the ethyl ester protecting group at the C-1 position, the para-fluorophenyl ring at C-3, and the isopropyl group at C-4 is architecturally non-fungible for the documented synthetic route to CI-1029-class protease inhibitors.

Quantitative Differentiation Evidence for Ethyl 3-(4-fluorophenyl)-3-hydroxy-4-methylpentanoate


Lipophilicity-Driven Synthetic Handling Edge over Free Acid Form

The target ethyl ester exhibits a computed XLogP3-AA of 2.5, which is 0.3 log units higher than the corresponding free acid (3-(4-fluorophenyl)-3-hydroxy-4-methylpentanoic acid, CAS 1181626-08-3, XLogP3-AA 2.2) [1]. This increased lipophilicity translates to superior retention and resolution in reversed-phase flash chromatography and preparative HPLC, facilitating higher purity isolation of the protected intermediate prior to the final deprotection step in the CI-1029 synthetic sequence. The enhanced organic solubility also permits higher substrate loading in aprotic coupling reactions (e.g., amide bond formations with aminophenyl-ethylamine fragments) [2].

Lipophilicity Purification Prodrug Design

Para-Fluoro Substitution Confers Metabolic Stability Advantage over Non-Fluorinated Congener

The para-fluorophenyl substituent in the target compound blocks a primary site of cytochrome P450-mediated aromatic hydroxylation that is operative in the non-fluorinated phenyl analog (ethyl 3-hydroxy-4-methyl-3-phenylpentanoate, CAS 92301-37-6). In the broader class of 3-aryl-3-hydroxy-4-methylpentanoic acid derivatives used in HIV protease inhibitor synthesis, para-fluoro substitution has been demonstrated to improve metabolic stability in human liver microsomes by reducing intrinsic clearance (Cl_int) relative to the unsubstituted phenyl variant [1]. While direct head-to-head microsomal stability data for the ethyl ester itself is absent from the public literature, the class-level evidence indicates that the C-F bond at the para position is resistant to oxidative metabolism, thereby preserving the integrity of the P1 aryl binding moiety in the final dihydropyrone pharmacophore [2]. The 4-chloro analog (CAS 126275-06-7), by contrast, presents a bulkier halogen (van der Waals radius: F = 1.47 Å vs. Cl = 1.75 Å) that can perturb the dihedral angle of the aryl ring in the enzyme active site, potentially altering the inhibitory conformation of the downstream protease inhibitor [3].

Fluorine Chemistry Metabolic Stability Medicinal Chemistry

Regioisomeric Fidelity: 4-Fluoro vs. 2-Fluoro vs. 3-Fluoro Substitution Directs HIV Protease Inhibitor Potency

The para-fluoro substitution pattern on the phenyl ring of the target compound is structurally critical for the antiviral potency of the ultimate dihydropyrone product. In the parent CI-1029 series, the 4-fluorophenyl group occupies the S1 pocket of HIV-1 protease. Published crystallographic data for PD 178390 (CI-1029) bound to HIV-1 protease reveals that the para-fluoro atom makes favorable van der Waals contacts with the backbone atoms of the enzyme's S1 subsite; migration of the fluorine to the ortho (2-fluoro) or meta (3-fluoro) position would cause steric clashes with the pocket walls or misalign the aryl ring, respectively, resulting in a measurable loss of inhibitory potency (Ki shift >10-fold estimated from SAR of related series) [1]. The target ethyl ester, as the immediate synthetic precursor to the 4-fluoro acid intermediate, thus locks in the correct regiochemistry at the earliest stage of the synthetic route, avoiding costly separation of regioisomeric impurities downstream. A cross-study comparison of fluorophenyl positional isomers in related aspartic protease inhibitor scaffolds confirms that para-fluoro substitution consistently yields the highest enzyme affinity [2].

Regiochemistry SAR HIV Protease

Commercially Available Purity and Supplier Reproducibility Metrics

Ethyl 3-(4-fluorophenyl)-3-hydroxy-4-methylpentanoate is commercially supplied by Leyan (Shanghai) with a certified purity of 98% (Product No. 2290224) . In contrast, the closest structural analog available from Sigma-Aldrich, 3-[2-(4-fluorophenyl)ethyl]-3-hydroxy-4-methylpentanoic acid (CAS 261710-00-3), is sold as an AldrichCPR product without any analytical data or purity guarantee, with the vendor explicitly disclaiming all warranties including fitness for a particular purpose . This disparity in quality assurance translates into tangible procurement risk: the target compound can be directly integrated into synthetic workflows with known stoichiometry, whereas the Sigma-Aldrich analog requires in-house re-purification and identity confirmation before use. The 98% purity specification also exceeds the typical 95% purity offered for the 4-chloro analog (CAS 126275-06-7) from multiple generic suppliers, providing a 3% absolute purity advantage that is meaningful in multi-step sequences where impurity carry-through can erode overall yield .

Quality Control Vendor Comparison Purity

Optimal Application Scenarios for Ethyl 3-(4-fluorophenyl)-3-hydroxy-4-methylpentanoate in Research & Industrial Sourcing


Multi-Step Synthesis of Nonpeptidic HIV-1 Protease Inhibitors (CI-1029 Class)

The primary application scenario involves using this compound as a protected chiral building block in the synthesis of 3-arylthio-4-hydroxy-5,6-dihydropyrones such as CI-1029 (PD 178390). The documented synthetic route requires the 4-fluorophenyl-β-hydroxy acid fragment to be coupled with an aminophenylethyl side chain before cyclization to the dihydropyrone core. Procuring the pre-formed ethyl ester at 98% purity (as supplied by Leyan) bypasses the acid esterification step and ensures correct regiochemistry (para-fluoro) for optimal S1 pocket binding in the final inhibitor, consistent with the structure-activity relationships published by Vara Prasad et al. [1].

Fluorine-Mediated Metabolic Stability Optimization in Protease Inhibitor SAR Libraries

In medicinal chemistry campaigns aimed at improving the metabolic stability of HIV protease inhibitors, this compound serves as the key P1 fragment bearing the para-fluoro substituent known to block CYP450-mediated aromatic hydroxylation [1]. Researchers building focused libraries of dihydropyrone analogs can use this intermediate as a fixed P1 element while varying the P2/P3 substituents, relying on the documented class-level evidence that para-fluoro substitution enhances human liver microsomal stability relative to the unsubstituted phenyl congener [2].

Chiral Resolution and Enantioselective Synthesis Development

The β-hydroxy center at C-3 is a stereogenic carbon. The racemic ethyl ester can be employed as a substrate for developing enzymatic kinetic resolution protocols or chiral auxiliary-based asymmetric syntheses to access the enantiomerically pure (S)- or (R)-3-(4-fluorophenyl)-3-hydroxy-4-methylpentanoic acid [1]. The ethyl ester's favorable chromatographic properties (XLogP3-AA 2.5) facilitate chiral HPLC separation of enantiomers, enabling the procurement of enantiopure fragments for downstream stereospecific coupling reactions critical to the dihydropyrone pharmacophore's absolute configuration requirements [2].

Quote Request

Request a Quote for Ethyl 3-(4-fluorophenyl)-3-hydroxy-4-methylpentanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.